This compound falls under the category of bicyclic compounds, specifically those that contain both nitrogen and oxygen heteroatoms. Its structural features allow it to serve as a chiral scaffold, facilitating asymmetric synthesis in organic chemistry.
The synthesis of 2-Oxa-5-azabicyclo[2.2.2]octane can be achieved through several methods, with one prominent approach being the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile. This method allows for the formation of the bicyclic structure from suitable precursors.
The molecular structure of 2-Oxa-5-azabicyclo[2.2.2]octane consists of a bicyclic framework that includes a lactone group and a piperidine-like structure. The compound's stereochemistry is significant, as it can exist in various stereoisomeric forms.
The chemical reactivity of 2-Oxa-5-azabicyclo[2.2.2]octane includes various types of reactions:
Research indicates potential interactions with various enzymes and proteins, suggesting that this compound may impact cellular metabolism and function through modulation at the molecular level.
The physical and chemical properties of 2-Oxa-5-azabicyclo[2.2.2]octane contribute to its utility in research:
Property | Value |
---|---|
Molecular Weight | 203.19 g/mol |
Melting Point | Not specified |
Solubility | Organic solvents |
The applications of 2-Oxa-5-azabicyclo[2.2.2]octane are primarily found in organic synthesis and pharmaceutical chemistry:
2-Oxa-5-azabicyclo[2.2.2]octane (CAS: 1523606-41-8) is defined by its systematic IUPAC name, which precisely describes its bridged bicyclic architecture. The prefix "bicyclo[2.2.2]" denotes a symmetrical structure with three two-carbon bridges connecting bridgehead atoms. The heteroatom positions are specified by "2-Oxa" (oxygen at position 2) and "5-aza" (nitrogen at position 5) [1] [6]. This nomenclature distinguishes it from isomeric morpholine derivatives, such as morpholine itself (monocyclic tetrahydropyrimidine) or unsymmetrical bicyclic analogs like 3-oxa-8-azabicyclo[3.2.1]octane. Key naming variations include:
The compound’s isomeric uniqueness arises from its rigid, cage-like framework, which enforces distinct stereoelectronic constraints compared to monocyclic morpholines. Its [2.2.2] bridge geometry eliminates conformational flexibility, locking ring substituents in specific orientations. This contrasts with isomeric bicyclo[3.2.1] systems, where bridge asymmetry allows for chair-boat equilibria [5].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Identifier | Source |
---|---|---|
Systematic IUPAC Name | 2-Oxa-5-azabicyclo[2.2.2]octane | PubChem [1] |
Hemioxalate Salt Name | 2-Oxa-5-azabicyclo[2.2.2]octane oxalate (2:1) | ChemicalBook [6] |
CAS Number (Base) | Not specified | - |
CAS Number (Hemioxalate) | 1523606-41-8 | PubChem [2] |
PubChem CID (Base) | 22225007 | PubChem [1] |
Molecular Formula (Base) | C₆H₁₁NO | PubChem [1] |
The first stereoselective synthesis of enantiopure 2-Oxa-5-azabicyclo[2.2.2]octane was reported in 2021 by Maddess, Cleator, and Morimoto. Prior to this work, synthetic routes suffered from low yields and poor stereocontrol, limiting access to this scaffold. The 2021 breakthrough employed (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) as a chiral building block, leveraging expertise from earlier syntheses of β-lactamase inhibitors like relebactam [3] [4].
Key innovations in their six-step synthesis included:
This route delivered the (1R,4R)-enantiomer – termed the "zigzag morpholine" – in 25% overall yield. The compound was identified as the C8 substituent in MRK A, an investigational IDH1mut inhibitor for glioma, where its rigidity enhances target binding [3] [4] [7].
Table 2: Key Advances in the Synthesis of 2-Oxa-5-azabicyclo[2.2.2]octane
Milestone | Details | Reference |
---|---|---|
Initial Stereoselective Synthesis | Six-step route from HPA; Ti(OiPr)₄-mediated cyclization | Maddess et al. (2021) [3] |
Overall Yield | 25% for (1R,4R)-enantiomer | Organic Process R&D [4] |
Key Intermediate | Chiral bicyclic lactone | Maddess et al. (2021) [3] |
Stereochemical Control Method | Crystallization-induced diastereomer transformation (CIDT) | Organic Process R&D [4] |
Primary Application | MRK A (IDH1mut inhibitor for glioma) | Consensus App [3] |
2-Oxa-5-azabicyclo[2.2.2]octane occupies a critical niche in medicinal chemistry due to its dual role as a conformationally rigid morpholine surrogate and a bioactive pharmacophore. Its [2.2.2] bridge impires three key advantages:
These properties make it a superior bioisostere for acyclic morpholine derivatives in drug discovery. Its application in MRK A underscores its utility in oncology, where bridged scaffolds improve potency against challenging targets like IDH1 mutants [3] [4]. The scaffold’s versatility is further evidenced by salt formation (e.g., hemioxalate, C₁₄H₂₄N₂O₆) to modulate solubility [2] [6].
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4